molecular formula C22H36F3N3O B1264330 (2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol

Cat. No. B1264330
M. Wt: 415.5 g/mol
InChI Key: QHEJTEZIIWTDPM-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Structural and Computational Analysis

  • The compound has been studied for its structural properties using techniques like X-ray diffraction and density functional theory (DFT). These studies provide insights into the molecular structure and electronic spectra of related compounds (Nycz et al., 2011).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of related compounds, focusing on their physical and chemical properties. This includes understanding their spectral properties and thermal behaviors (Baran et al., 2012).

Pharmacological Characterization

  • The pharmacological characteristics of structurally similar compounds have been explored, especially regarding their affinity and selectivity for various receptors. This kind of research aids in understanding the potential therapeutic applications of these compounds (Grimwood et al., 2011).

Application in Catalysis

  • Compounds with a similar structure have been used as chiral ligands in catalysis, specifically in the enantioselective addition of diethylzinc to aldehydes. This showcases their potential application in asymmetric synthesis (Asami et al., 2015).

Polymerisation Catalysts

  • Studies have been conducted on metal complexes of similar compounds as precatalysts in ethylene polymerisation. This research is crucial for developing new materials and understanding the polymerization process (Houghton et al., 2008).

properties

Product Name

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol

Molecular Formula

C22H36F3N3O

Molecular Weight

415.5 g/mol

IUPAC Name

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]propan-1-ol

InChI

InChI=1S/C22H36F3N3O/c1-26-14-20(13-17-6-3-2-4-7-17)28-15-21(16-29)27-11-10-18-8-5-9-19(12-18)22(23,24)25/h5,8-9,12,17,20-21,26-29H,2-4,6-7,10-11,13-16H2,1H3/t20-,21+/m0/s1

InChI Key

QHEJTEZIIWTDPM-LEWJYISDSA-N

Isomeric SMILES

CNC[C@H](CC1CCCCC1)NC[C@H](CO)NCCC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CNCC(CC1CCCCC1)NCC(CO)NCCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol
Reactant of Route 2
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol
Reactant of Route 3
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol
Reactant of Route 4
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol
Reactant of Route 5
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol
Reactant of Route 6
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.